molecular formula C10H16ClN3O B2591785 N-[1-(butan-2-yl)-1H-pyrazol-5-yl]-2-chloropropanamide CAS No. 956756-05-1

N-[1-(butan-2-yl)-1H-pyrazol-5-yl]-2-chloropropanamide

Cat. No. B2591785
CAS RN: 956756-05-1
M. Wt: 229.71
InChI Key: QDHSSHZCWDNOQE-UHFFFAOYSA-N
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Description

N-[1-(butan-2-yl)-1H-pyrazol-5-yl]-2-chloropropanamide, or N-butyl-2-chloropropanamide, is a chemical compound that has been studied for its potential applications in scientific research. It is a white, crystalline solid with a molecular weight of 214.56 g/mol and a melting point of 60-64°C. The compound is soluble in water, ethanol, and other organic solvents.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Pathways : The compound is synthesized through various pathways, including reactions involving 3-hydroxy-1H-pyrazoles and chloroform, leading to the production of related pyrazole derivatives. Such pathways often involve dichlorocarbene and dichlorooxirane intermediates (Dorn & Ozegowski, 1998).
  • Structural Characterization : It has been characterized structurally using various spectroscopic methods, confirming the chemical structure of related pyrazoline derivatives (Rathinamanivannan et al., 2019).

Biomedical Applications

  • Antimicrobial and Anticancer Activities : Synthesized pyrazoline derivatives have shown potential in antimicrobial and anticancer activities, with studies demonstrating their effectiveness against specific bacterial strains and cancer cell lines (Rathinamanivannan et al., 2019).
  • Anti-inflammatory and Analgesic Properties : Certain derivatives of pyrazoles, closely related to the compound , have been found to exhibit significant anti-inflammatory and analgesic activities, as well as platelet anti-aggregating properties (Menozzi et al., 2000).

Chemical Applications

  • Heterocyclic Synthesis : The compound's derivatives are used in the synthesis of various heterocyclic structures, such as pyrazoles, which have applications in material science and pharmaceuticals (Danyliuk et al., 2019).

Potential Drug Development

  • Drug Design and ADMET Properties : The compound's derivatives are being explored in drug design, particularly for their potential as anticancer agents, with studies focusing on their binding affinities and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties (Rahman, Talukder, & Akter, 2021).

Other Applications

  • Material Science : The synthesis and characterization of pyrazole derivatives have implications in material science, particularly in developing new materials with specific optical properties (Vyas et al., 2012).

Mechanism of Action

Target of Action

N-[1-(butan-2-yl)-1H-pyrazol-5-yl]-2-chloropropanamide is a pyrazole-bearing compound . Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The primary targets of N-[1-(butan-2-yl)-1H-pyrazol-5-yl]-2-chloropropanamide are likely to be the causative agents of leishmaniasis (Leishmania strains) and malaria (Plasmodium strains) .

Mode of Action

The interaction of N-[1-(butan-2-yl)-1H-pyrazol-5-yl]-2-chloropropanamide with its targets results in significant changes. For instance, one of the synthesized pyrazole derivatives displayed superior antipromastigote activity, which was more active than the standard drugs miltefosine and amphotericin B deoxycholate . This suggests that N-[1-(butan-2-yl)-1H-pyrazol-5-yl]-2-chloropropanamide may interact with its targets in a similar manner, inhibiting their activity and thus exerting its antileishmanial and antimalarial effects.

Biochemical Pathways

Given the compound’s antileishmanial and antimalarial activities, it can be inferred that it likely interferes with the life cycle of leishmania and plasmodium species, disrupting key biochemical pathways necessary for their survival and proliferation .

Result of Action

The molecular and cellular effects of N-[1-(butan-2-yl)-1H-pyrazol-5-yl]-2-chloropropanamide’s action would likely involve the inhibition of Leishmania and Plasmodium species, given its antileishmanial and antimalarial activities . This inhibition could result in the death of these organisms, thereby alleviating the symptoms of leishmaniasis and malaria.

properties

IUPAC Name

N-(2-butan-2-ylpyrazol-3-yl)-2-chloropropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClN3O/c1-4-7(2)14-9(5-6-12-14)13-10(15)8(3)11/h5-8H,4H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDHSSHZCWDNOQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=CC=N1)NC(=O)C(C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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